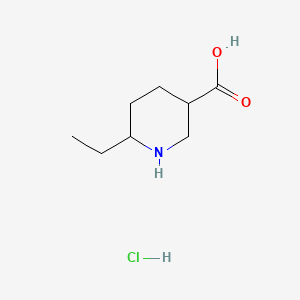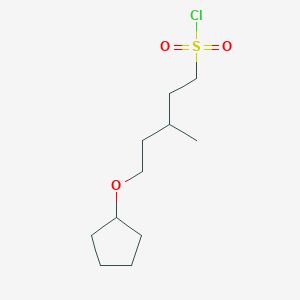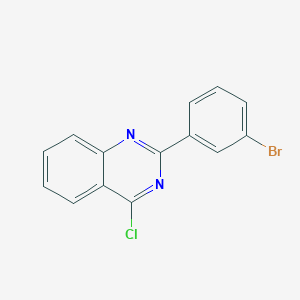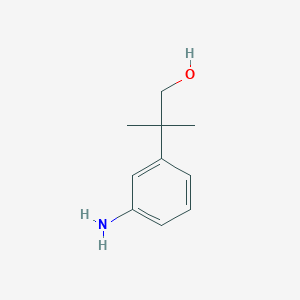
5-(Pyridin-2-yl)thiophene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyridin-2-yl)thiophene-2-sulfonic acid is a heterocyclic compound that combines a pyridine ring and a thiophene ring, both of which are fused with a sulfonic acid group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)thiophene-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reaction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyridin-2-yl)thiophene-2-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl chloride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(Pyridin-2-yl)thiophene-2-sulfonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Pyridin-2-yl)thiophene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds like 2-(Pyridin-2-yl)thiophene and 5-(Pyridin-2-yl)thiophene-2-thiocarboxamide share structural similarities.
Pyridine derivatives: Compounds such as nicotinic acid and its derivatives also exhibit similar chemical properties.
Uniqueness
What sets 5-(Pyridin-2-yl)thiophene-2-sulfonic acid apart is its unique combination of a pyridine ring, a thiophene ring, and a sulfonic acid group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H7NO3S2 |
|---|---|
Peso molecular |
241.3 g/mol |
Nombre IUPAC |
5-pyridin-2-ylthiophene-2-sulfonic acid |
InChI |
InChI=1S/C9H7NO3S2/c11-15(12,13)9-5-4-8(14-9)7-3-1-2-6-10-7/h1-6H,(H,11,12,13) |
Clave InChI |
QWZZUZAIHNZLEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans](/img/structure/B13477001.png)
![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B13477011.png)

![4,4-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B13477015.png)
![1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13477022.png)

![3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13477032.png)




![2-{1-[2-(3-methoxyphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13477060.png)

